Triazóis
Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.
In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.
Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.
The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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5-methyl-4H-1,2,4-triazole-3,4-diamine hydrobromide | 54557-76-5 | C3H8BrN5 |
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1-Allyl-1H-1,2,4-triazole oxalate | 63935-98-8 | C5H7N3 |
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1H-1,2,3-Triazole-1-carboxylicacid, ethyl ester | 35847-32-6 | C5H7N3O2 |
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4H-1,2,4-Triazole,4-hydroxy- | 38345-13-0 | C2H3N3O |
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dimethyl-1,2,4-triazole-3-thiol | 38942-50-6 | C4H7N3S |
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6,7-Dihydro-6-mercapto-5H-pyrazolo1,2-a1,2,4-triazolium Chloride | 153851-71-9 | C5H8ClN3S |
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Amicarbazone | 129909-90-6 | C10H19N5O2 |
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1-Methyl-1,2,4-triazole | 6086-21-1 | C3H5N3 |
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3-Amino-1,2,4-Triazole-5-Carboxylic Acid Hydrate | 304655-78-5 | C3H6N4O3 |
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N,N-dimethyl-1-(triazol-1-yl)methanamine | 153040-07-4 | C5H10N4 |
Literatura Relacionada
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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